molecular formula C14H22F2N4O4S B10953562 tert-butyl 4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine-1-carboxylate

tert-butyl 4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine-1-carboxylate

Cat. No.: B10953562
M. Wt: 380.41 g/mol
InChI Key: DBVCYENPOUSYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a sulfonyl group

Preparation Methods

The synthesis of TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethylation of the pyrazole ring can be achieved using difluoromethylation reagents under specific conditions . . The final step involves the formation of the tetrahydropyrazinecarboxylate moiety, which can be achieved through cyclization reactions.

Chemical Reactions Analysis

TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds such as:

The uniqueness of TERT-BUTYL 4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22F2N4O4S

Molecular Weight

380.41 g/mol

IUPAC Name

tert-butyl 4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H22F2N4O4S/c1-10-11(9-20(17-10)12(15)16)25(22,23)19-7-5-18(6-8-19)13(21)24-14(2,3)4/h9,12H,5-8H2,1-4H3

InChI Key

DBVCYENPOUSYNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C(F)F

Origin of Product

United States

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